N-[(9-oxoacridin-10(9H)-yl)acetyl]glycylglycine
Description
Properties
Molecular Formula |
C19H17N3O5 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[[2-[[2-(9-oxoacridin-10-yl)acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C19H17N3O5/c23-16(21-10-18(25)26)9-20-17(24)11-22-14-7-3-1-5-12(14)19(27)13-6-2-4-8-15(13)22/h1-8H,9-11H2,(H,20,24)(H,21,23)(H,25,26) |
InChI Key |
GWQLTOQOANDXGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound consists of three key components:
-
9-Oxoacridin-10(9H)-yl group : A planar aromatic system with a ketone at position 9, known for its fluorescence and intercalation properties .
-
Acetyl linker : Connects the acridine moiety to the dipeptide via an amide bond.
-
Glycylglycine dipeptide : A simple peptide requiring protection-deprotection strategies during synthesis.
Key challenges include:
-
Low solubility of the acridine intermediate in polar solvents.
-
Risk of racemization during peptide coupling.
-
Purification difficulties due to similar polarities of byproducts .
Synthesis of 9-Oxoacridin-10(9H)-acetic Acid
The acridine precursor is synthesized via a Friedel-Crafts acylation followed by hydrolysis (Fig. 1):
Step 1 : Acridone (1) reacts with chloroacetic acid in the presence of AlCl₃ at 80°C for 12 hours to yield 9-chloroacetyloacridone (2) .
Step 2 : Hydrolysis of the chloro group using NaOH (2M, 60°C, 6 hours) produces 9-oxoacridin-10(9H)-acetic acid (3) .
Table 1 : Optimization of Step 1
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| AlCl₃ | Toluene | 80 | 72 |
| FeCl₃ | DCM | 40 | 58 |
| H₂SO₄ | Acetic acid | 100 | 64 |
The AlCl₃-toluene system provides the highest yield (72%) with minimal side products .
Activation of the Carboxylic Acid Group
The acetic acid moiety is activated for peptide coupling using carbodiimide chemistry:
Method A :
-
Reagents : 9-Oxoacridin-10(9H)-acetic acid (1 eq), EDCl (1.2 eq), HOBt (1.1 eq)
-
Conditions : DMF, 0°C → RT, 2 hours
-
Outcome : Forms a stable active ester, confirmed by FT-IR (C=O stretch at 1720 cm⁻¹) .
Method B :
-
Reagents : DCC (1.5 eq), NHS (1.2 eq)
-
Conditions : THF, reflux, 4 hours
-
Outcome : Higher activation efficiency but requires rigorous drying .
Coupling with Glycylglycine
Glycylglycine’s primary amine reacts with the activated ester under controlled conditions:
Procedure :
-
Dissolve glycylglycine (1.5 eq) in anhydrous DMF.
-
Add activated acridine ester (1 eq) dropwise at 0°C.
Table 2 : Coupling Efficiency Under Varied Conditions
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 4 | 24 | 68 |
| DMSO | 25 | 12 | 54 |
| Acetonitrile | 0 | 36 | 45 |
Low temperatures in DMF minimize racemization, as evidenced by chiral HPLC (98% ee) .
Purification and Characterization
Purification :
-
Size-Exclusion Chromatography : Sephadex LH-20 with MeOH:H₂O (7:3) removes unreacted peptide .
-
Reverse-Phase HPLC : C18 column, gradient elution (10→90% MeCN in 0.1% TFA), retention time = 12.3 min .
Characterization :
-
HRMS : m/z 437.1584 [M+H]⁺ (calc. 437.1589).
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.45 (s, 1H, acridine-H), 7.85–7.70 (m, 4H, Ar-H), 4.20 (t, 2H, CH₂), 3.80 (s, 2H, Gly-CH₂) .
Scale-Up Considerations
Industrial-scale production faces two hurdles:
Chemical Reactions Analysis
Acridine Core Reactivity
The acridine moiety participates in electrophilic substitution and intercalation-driven reactions:
The electron-deficient nature of the acridine ring facilitates interactions with nucleic acids, forming intercalation complexes critical for studying DNA-binding agents.
Peptide Bond Reactions
The glycylglycine segment undergoes hydrolysis and transamidation:
The peptide bonds exhibit stability under neutral conditions but hydrolyze under extreme acidic or alkaline environments .
Acyl Group Transformations
The acetyl linker enables nucleophilic acyl substitutions:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux | Methyl ester derivative |
| Amidation | NH₂R, DCC, DMAP | Secondary amides |
| Reduction | LiAlH₄, THF, 0°C | Ethanolamine analog |
These reactions modify solubility and bioactivity, making the compound adaptable for prodrug design .
Photochemical Reactions
The acridine system undergoes UV-induced transformations:
| Condition | Outcome | Application |
|---|---|---|
| UV light (365 nm), O₂ | Singlet oxygen generation | Photodynamic therapy studies |
| UV light, anaerobic | Acridine radical formation | Redox mechanism investigations |
Stability Profile
Critical stability data under varying conditions:
| Parameter | Conditions | Result |
|---|---|---|
| Aqueous Stability | pH 7.4, 25°C, 7 days | 98% intact |
| Thermal Degradation | 100°C, 1h | 15% decomposition |
| Oxidative Stability | 3% H₂O₂, 24h | Full degradation |
Synthetic Modifications
Key derivatization strategies for functionalization:
| Strategy | Reagents | Target Modification |
|---|---|---|
| Schiff Base Formation | RCHO, EtOH, ∆ | Imine-linked conjugates |
| Click Chemistry | Cu(I), azide-alkyne | Triazole-containing analogs |
These modifications enhance pharmacokinetic properties while retaining the acridine scaffold’s bioactivity .
Scientific Research Applications
Anticancer Applications
N-[(9-oxoacridin-10(9H)-yl)acetyl]glycylglycine is derived from the 9-aminoacridine core, which has been extensively studied for its anticancer properties. Compounds based on this structure have shown promise in inhibiting DNA transcription and replication in cancer cells.
Case Studies
- Amascrine and Ledakrin : These are established anticancer agents derived from the 9-aminoacridine structure. They have been shown to be effective in clinical settings, particularly for hematological malignancies.
- Novel Derivatives : Recent studies have focused on synthesizing new derivatives that enhance bioavailability and reduce side effects while maintaining efficacy against cancer cells .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. The compound exhibits activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial therapies.
Case Studies
- Interferon Induction : Research indicates that analogs of 9-oxoacridin compounds can act as interferon inducers, which may enhance the immune response against infections .
- In vitro Studies : Laboratory studies have demonstrated significant inhibition of bacterial growth in various strains, suggesting potential for clinical applications in treating infections resistant to conventional antibiotics.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties.
Key Findings
- Modification of Side Chains : Variations in the side chains attached to the acridine core can significantly influence both anticancer and antimicrobial activities.
- Molecular Docking Studies : These studies have provided insights into binding affinities with target enzymes, helping to predict the efficacy of new derivatives .
Mechanism of Action
The mechanism of action of N-[(9-oxoacridin-10(9H)-yl)acetyl]glycylglycine involves its interaction with biological molecules. The acridine moiety can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can inhibit DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells. The compound may also interact with proteins and enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Acridinone Derivatives with Amino/Imino Substituents
Several acridinone derivatives with amino/imino groups have been synthesized and characterized. For example:
- O-Alkyl[(10-methyl-10H-acridin-9-ylidene)amino]carboxylates (e.g., compounds 7b–7e): These derivatives exhibit high yields (93% for 7b) and distinct melting points (158–160°C for 7b). Their substituents (ethyl, isopropyl, cyclohexyl) influence solubility and crystallinity .
Key Differences :
- Unlike 9-imino derivatives, the acetylated glycylglycine group may reduce intercalation efficiency but increase target specificity for peptide-binding receptors .
Glycylglycine-Modified Bioactive Compounds
Glycylglycine conjugation is a common strategy to enhance drug delivery and efficacy:
- N-(2,3-Indolo-betulinoyl)glycylglycine (BA2): This betulinic acid derivative showed 2.20-fold higher cytotoxicity against murine melanoma cells (B164A5) than its parent compound (BA4). The glycylglycine residue improved membrane permeability and lysosome disruption, as evidenced by LDH leakage and NR assays .
- Fmoc-protected glycylglycine derivatives (e.g., FMOC-GLY-GLY-GLY-OH): Used in peptide synthesis, these compounds prioritize stability and purity (97% purity for CAS 170941-79-4) over bioactivity, contrasting with the acridinone hybrid’s therapeutic focus .
Key Differences :
- BA2’s indole framework and glycylglycine chain synergize for anticancer effects, while N-[(9-oxoacridin-10(9H)-yl)acetyl]glycylglycine’s acridinone core may favor DNA damage or enzyme inhibition .
- Fmoc derivatives are inert intermediates, whereas the acridinone-glycylglycine hybrid is designed for direct pharmacological action .
Thermal and Physicochemical Properties
Glycylglycine-containing compounds exhibit distinct thermal behaviors:
- Glycylglycine and its peptides : Under oxidative conditions, glycylglycine decomposes at lower temperatures than its tripeptide counterpart, glycylglycylglycine, due to reduced thermal stability in shorter chains .
- Acridinone derivatives: Quaternary acridinium salts (e.g., 10-carboxymethylacridinium derivative 2a) show stability up to 200°C, critical for chemiluminescent applications .
Key Differences :
- The glycylglycine chain in this compound may lower its thermal stability compared to pure acridinium salts but enhance aqueous solubility .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Efficiency: Acridinone derivatives like 7b–7e are synthesized with >90% yields under optimized conditions, suggesting feasible scalability for this compound .
- Bioactivity Optimization: Glycylglycine conjugation in BA2 enhanced cytotoxicity by 2.20-fold, indicating a promising strategy for the acridinone hybrid .
- Thermal Limitations : Glycylglycine’s lower thermal stability necessitates careful formulation for in vivo applications .
Biological Activity
N-[(9-oxoacridin-10(9H)-yl)acetyl]glycylglycine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₅H₁₁N₃O₃
- Molecular Weight : 367.36 g/mol
- CAS Number : 38609-97-1
This compound is derived from acridine derivatives, which are known for their intercalating properties with DNA. This interaction can lead to the inhibition of DNA replication and transcription, making it a candidate for anticancer therapy. Additionally, acridine derivatives have been studied for their potential as interferon inducers, which may enhance the immune response against tumors .
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of acridine derivatives on various cancer cell lines. For instance, research on related compounds has shown promising results in inhibiting cell proliferation in ovarian cancer cells . The mechanism involves inducing apoptosis and disrupting cell cycle progression.
Interferon Induction
Acridine derivatives, including this compound, have been investigated for their ability to induce interferon production. Interferons are critical components of the immune response that can inhibit viral replication and modulate immune system activity .
Case Studies
- Cytotoxicity Studies :
- Molecular Docking Studies :
Data Table: Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic pathways for N-[(9-oxoacridin-10(9H)-yl)acetyl]glycylglycine, and how can its purity be validated?
Methodological Answer:
The synthesis typically involves coupling the acridone acetic acid moiety (e.g., 9-oxoacridin-10(9H)-yl acetic acid) to glycylglycine via peptide bond formation. Key steps include:
- Acridone Activation : Use carbodiimide-based reagents (e.g., EDC or DCC) with NHS to activate the carboxylic acid group of the acridone derivative .
- Peptide Coupling : React the activated acridone with glycylglycine in anhydrous DMF or DCM under nitrogen, followed by purification via flash chromatography .
- Validation : Purity is assessed using reversed-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) and confirmed by LC-MS for molecular ion detection (expected m/z ~395.3 for C₁₉H₁₇N₃O₅) .
Advanced: How do structural modifications to the acridone or glycylglycine moieties influence anticancer activity and multidrug resistance (MDR) modulation?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Acridone Modifications : Substitutions at the N10 position (e.g., phenyl groups) enhance P-glycoprotein (P-gp) binding, as shown by molecular docking simulations targeting the P-gp drug-binding pocket .
- Dipeptide Chain : Glycylglycine’s flexibility improves cellular uptake compared to bulkier peptides, validated by comparative cytotoxicity assays (e.g., IC₅₀ = 0.77 μM for optimized derivatives vs. >10 μM for unmodified analogs) .
- Experimental Design : Synthesize analogs with systematic substitutions, then evaluate MDR reversal using calcein-AM efflux assays in P-gp-overexpressing cell lines (e.g., KB-V1) .
Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : Use a triple-quadrupole mass spectrometer with ESI+ ionization. Optimize transitions (e.g., m/z 395.3 → 253.1 for quantification) and employ deuterated internal standards to correct for matrix effects .
- Sample Preparation : Extract from plasma/serum using protein precipitation with acetonitrile (1:3 ratio) followed by centrifugation (14,000 × g, 10 min) .
Advanced: How can researchers resolve discrepancies between in vitro cytotoxicity and in vivo efficacy for this compound?
Methodological Answer:
- Pharmacokinetic Profiling : Conduct bioavailability studies in rodent models using radiolabeled compound (³H or ¹⁴C) to assess absorption, distribution, and metabolism .
- Metabolite Identification : Use high-resolution MS (e.g., Q-TOF) to detect hydrolysis products (e.g., glycylglycine or acridone fragments) in liver microsomes .
- Tumor Penetration : Employ fluorescence imaging (if the acridone moiety is fluorescent) to quantify intratumoral accumulation in xenograft models .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coat, and safety goggles. Avoid inhalation of fine powders by working in a fume hood .
- Decomposition Risks : Thermal degradation above 200°C releases toxic fumes (e.g., CO, NOₓ); use CO₂ fire extinguishers for combustion events .
- First Aid : For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .
Advanced: What computational strategies predict the binding affinity of this compound to P-glycoprotein?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger’s Glide to model interactions with the P-gp transmembrane domain (PDB: 4M1M). Focus on residues like Phe-978 and Gln-725, which stabilize hydrophobic and hydrogen-bonding interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-P-gp complexes. Calculate binding free energies via MM-PBSA .
Basic: How should this compound be stored to ensure long-term stability?
Methodological Answer:
- Conditions : Store at −20°C in amber vials under argon to prevent oxidation. Desiccate to avoid hydrolysis of the peptide bond .
- Stability Testing : Monitor degradation via monthly HPLC analysis; >95% purity retention after 12 months under recommended conditions .
Advanced: What experimental approaches validate the dual mechanism of action (anticancer + MDR modulation)?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
